molecular formula C17H17ClN4O2 B6626994 N-(5-chloro-8-methylquinolin-2-yl)-2-[(2-methylpyrazol-3-yl)methoxy]acetamide

N-(5-chloro-8-methylquinolin-2-yl)-2-[(2-methylpyrazol-3-yl)methoxy]acetamide

Cat. No.: B6626994
M. Wt: 344.8 g/mol
InChI Key: RPFTTWFJGAUYPE-UHFFFAOYSA-N
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Description

N-(5-chloro-8-methylquinolin-2-yl)-2-[(2-methylpyrazol-3-yl)methoxy]acetamide is a synthetic organic compound characterized by its complex structure, which includes a quinoline core substituted with chlorine and methyl groups, and a pyrazole moiety linked via a methoxyacetamide bridge

Properties

IUPAC Name

N-(5-chloro-8-methylquinolin-2-yl)-2-[(2-methylpyrazol-3-yl)methoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O2/c1-11-3-5-14(18)13-4-6-15(21-17(11)13)20-16(23)10-24-9-12-7-8-19-22(12)2/h3-8H,9-10H2,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPFTTWFJGAUYPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)C=CC(=N2)NC(=O)COCC3=CC=NN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-8-methylquinolin-2-yl)-2-[(2-methylpyrazol-3-yl)methoxy]acetamide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Chlorination and Methylation: The quinoline core is then chlorinated using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2), followed by methylation using methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2).

    Formation of the Pyrazole Moiety: The pyrazole ring is synthesized separately through the condensation of hydrazine with a 1,3-diketone.

    Linking the Moieties: The final step involves the coupling of the quinoline and pyrazole moieties via a methoxyacetamide bridge, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine (TEA).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can occur at the quinoline ring, typically using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chlorine atom on the quinoline ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, typically in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3)

Major Products

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of reduced quinoline derivatives

    Substitution: Formation of substituted quinoline derivatives

Scientific Research Applications

Chemistry

In chemistry, N-(5-chloro-8-methylquinolin-2-yl)-2-[(2-methylpyrazol-3-yl)methoxy]acetamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the treatment of diseases such as cancer, infections, and inflammatory conditions.

Industry

In industry, the compound’s properties may be exploited in the development of new materials, such as polymers or coatings, that require specific chemical functionalities provided by the quinoline and pyrazole moieties.

Mechanism of Action

The mechanism of action of N-(5-chloro-8-methylquinolin-2-yl)-2-[(2-methylpyrazol-3-yl)methoxy]acetamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The quinoline core can intercalate with DNA, potentially disrupting replication and transcription processes. The pyrazole moiety may interact with specific enzymes, inhibiting their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloroquinolin-2-yl)-2-[(2-methylpyrazol-3-yl)methoxy]acetamide
  • N-(8-methylquinolin-2-yl)-2-[(2-methylpyrazol-3-yl)methoxy]acetamide
  • N-(5-chloro-8-methylquinolin-2-yl)-2-[(3-methylpyrazol-3-yl)methoxy]acetamide

Uniqueness

N-(5-chloro-8-methylquinolin-2-yl)-2-[(2-methylpyrazol-3-yl)methoxy]acetamide is unique due to the specific substitution pattern on the quinoline ring and the presence of the methoxyacetamide bridge linking to the pyrazole moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds, making it a valuable molecule for further research and development.

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